140-Fold Stereoselective Difference in Negative Inotropic Potency: (R)-Isradipine vs. (S)-Isradipine
(R)-isradipine is 140-fold less potent than (S)-isradipine as a negative inotropic agent in cultured chick embryo ventricular cells. This represents one of the largest enantiomeric potency ratios among clinically used dihydropyridines and establishes (R)-isradipine as an ideal stereochemical negative control for calcium channel-mediated cardiac effects [1]. The residual activity of the (R)-enantiomer (IC₅₀ = 160 nM) may be partly attributable to the ≤0.5% (S)-enantiomer cross-contamination inherent in stereoselective synthesis [2].
| Evidence Dimension | Negative inotropic potency (IC₅₀) |
|---|---|
| Target Compound Data | (R)-isradipine IC₅₀ = 160 ± 20 nM |
| Comparator Or Baseline | (S)-isradipine IC₅₀ = 1.1 ± 0.2 nM |
| Quantified Difference | 140-fold lower potency for (R)-enantiomer |
| Conditions | Cultured chick embryo ventricular cells; in vitro negative inotropy assay (Briand et al., 1988) |
Why This Matters
Procurement of pure (R)-isradipine enables researchers to include a truly matched inactive enantiomer control in all L-type calcium channel functional assays, eliminating confounding effects caused by the eutomer present in racemic preparations.
- [1] Briand V, Laurent S, Champeroux P, et al. Central and peripheral cardiovascular effects of the enantiomers of the calcium antagonist PN 200-110. Eur J Pharmacol. 1988 May 20;150(1-2):43-50. doi:10.1016/0014-2999(88)90748-0 View Source
- [2] Hof RP, Hof A, Rüegg UT, Cook NS, Vogel A. Stereoselectivity at the calcium channel: different profiles of hemodynamic activity of the enantiomers of the dihydropyridine derivative PN 200-110. J Cardiovasc Pharmacol. 1986 Mar-Apr;8(2):221-226. doi:10.1097/00005344-198603000-00001 View Source
